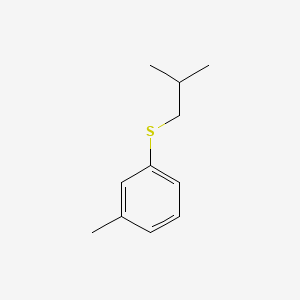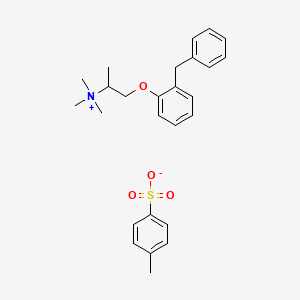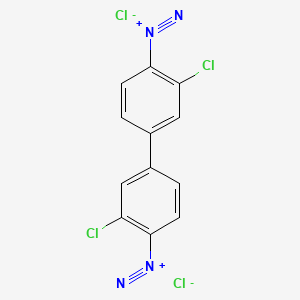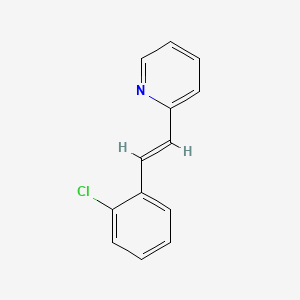![molecular formula C17H12N2O2S B13759670 Propanamide, N-(6-oxo-6H-anthra[9,1-cd]isothiazol-7-yl)- CAS No. 50988-02-8](/img/structure/B13759670.png)
Propanamide, N-(6-oxo-6H-anthra[9,1-cd]isothiazol-7-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)propionamide: is a complex organic compound characterized by its unique structure, which includes an anthraquinone core fused with an isothiazole ring. This compound is known for its vibrant yellow color and is primarily used in the dyeing industry, particularly for polyester fabrics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)propionamide typically involves the reaction of anthraquinone derivatives with isothiazole precursors under controlled conditions. The process often requires the use of strong acids or bases as catalysts to facilitate the formation of the isothiazole ring. The reaction conditions, such as temperature and pressure, are meticulously controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes such as recrystallization. The industrial methods focus on optimizing the reaction conditions to maximize yield and minimize production costs .
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)propionamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles; conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)propionamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Primarily used in the dyeing industry for polyester fabrics, providing vibrant and long-lasting colors
Wirkmechanismus
The mechanism of action of N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)propionamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)acetamide: Similar structure but with an acetamide group instead of a propionamide group.
N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)benzamide: Contains a benzamide group, used in different dyeing applications
Uniqueness
N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)propionamide is unique due to its specific propionamide group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly suitable for certain industrial applications, such as dyeing polyester fabrics, where it provides superior colorfastness and vibrancy compared to its analogs .
Eigenschaften
CAS-Nummer |
50988-02-8 |
|---|---|
Molekularformel |
C17H12N2O2S |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
N-(8-oxo-14-thia-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-6-yl)propanamide |
InChI |
InChI=1S/C17H12N2O2S/c1-2-13(20)18-11-7-3-5-9-14(11)17(21)10-6-4-8-12-15(10)16(9)19-22-12/h3-8H,2H2,1H3,(H,18,20) |
InChI-Schlüssel |
AMXYNQQEZKMKJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=CC=CC2=C1C(=O)C3=C4C2=NSC4=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



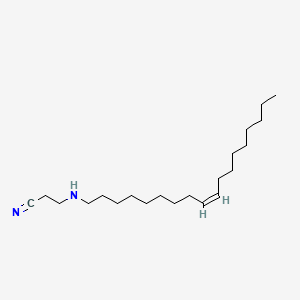
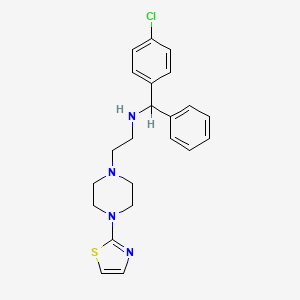

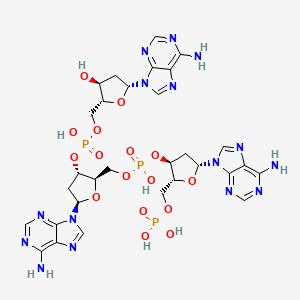
![8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3',5'-cyclic monophosphate sodium salt](/img/structure/B13759625.png)
![Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]-](/img/structure/B13759626.png)
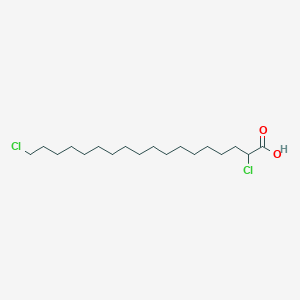
![2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide](/img/structure/B13759644.png)
